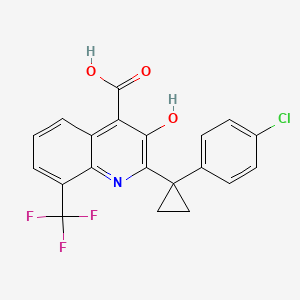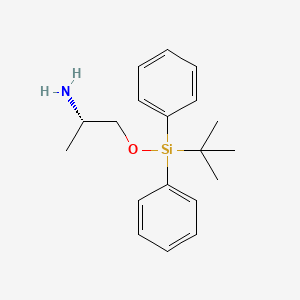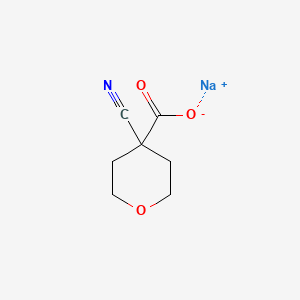
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate
Vue d'ensemble
Description
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate (SCTPC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. SCTPC is a pyranocarboxylate derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate is not fully understood, but several studies have suggested that it may act through the inhibition of specific enzymes and signaling pathways. For example, Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. Additionally, Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has been found to have antioxidant properties and can scavenge free radicals, reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate, including the exploration of its potential therapeutic applications in cancer therapy, inflammation, and pain management. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and improve its pharmacokinetic properties. Overall, Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent in the future.
Applications De Recherche Scientifique
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has been studied for its potential therapeutic applications, including its antitumor, anti-inflammatory, and analgesic effects. Several studies have shown that Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases and pain management.
Propriétés
IUPAC Name |
sodium;4-cyanooxane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.Na/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-4H2,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOACKRLQZVRZFG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-cyanotetrahydro-2H-pyran-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



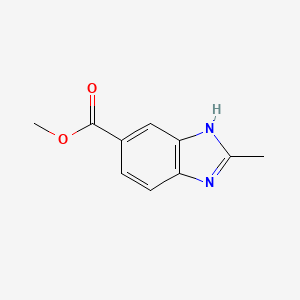
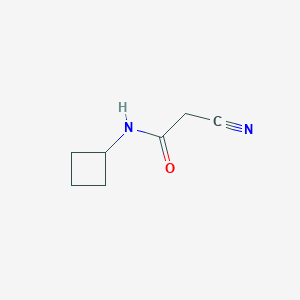
![2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane](/img/structure/B3079297.png)
![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)
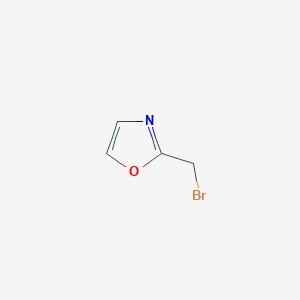
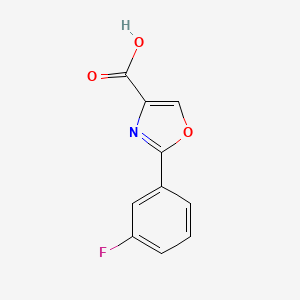


![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B3079325.png)

